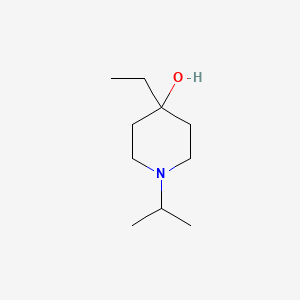
4-Ethyl-1-(propan-2-YL)piperidin-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-1-(propan-2-yl)piperidin-4-ol is an organic compound that belongs to the piperidine family Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1-(propan-2-yl)piperidin-4-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: Introduction of the ethyl and isopropyl groups can be achieved through substitution reactions using suitable alkylating agents.
Hydroxylation: The hydroxyl group at the 4-position can be introduced through hydroxylation reactions using oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1-(propan-2-yl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The ethyl and isopropyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Alkylating Agents: Such as alkyl halides for substitution reactions.
Major Products Formed
Oxidation Products: Ketones or aldehydes.
Reduction Products: Different alcohols or amines.
Substitution Products: Compounds with various functional groups replacing the ethyl or isopropyl groups.
Scientific Research Applications
4-Ethyl-1-(propan-2-yl)piperidin-4-ol has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Investigated for its biological activities, including antimicrobial, antiviral, and anticancer properties.
Chemical Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethyl-1-(propan-2-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: Interacting with receptors in the body to modulate biological responses.
Enzyme Inhibition: Inhibiting enzymes involved in various metabolic pathways.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Piperidin-4-ylpropan-2-ol: A similar compound with a piperidine ring and a hydroxyl group.
3-Piperidin-2-ylpropan-1-ol: Another piperidine derivative with different substitution patterns.
Uniqueness
4-Ethyl-1-(propan-2-yl)piperidin-4-ol is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other piperidine derivatives.
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
4-ethyl-1-propan-2-ylpiperidin-4-ol |
InChI |
InChI=1S/C10H21NO/c1-4-10(12)5-7-11(8-6-10)9(2)3/h9,12H,4-8H2,1-3H3 |
InChI Key |
QVWRAPHRTUDDBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCN(CC1)C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


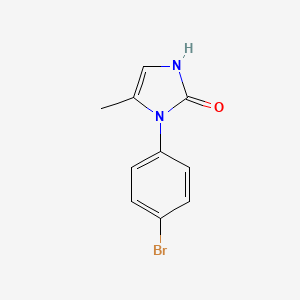
![3-[2-(1-Hydroxycyclobutyl)ethyl]pyrrolidin-2-one](/img/structure/B13184649.png)
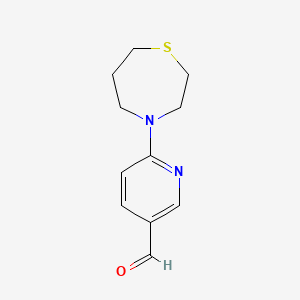
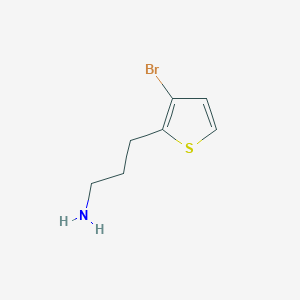
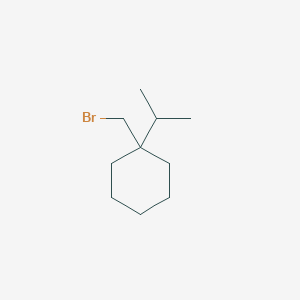
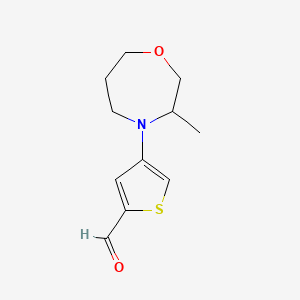
![2-[(2,6-Difluorophenyl)methyl]oxirane](/img/structure/B13184673.png)

![3-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane](/img/structure/B13184696.png)
![2-{[3-(Methylsulfanyl)phenyl]methoxy}acetic acid](/img/structure/B13184699.png)
![[1-(Aminomethyl)-3-methylcyclopentyl]methanol](/img/structure/B13184701.png)

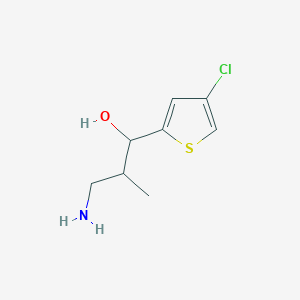
![{[5-(4-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine](/img/structure/B13184720.png)
